molecular formula C16H27N3 B7986160 (R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine

(R)-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine

Cat. No.: B7986160
M. Wt: 261.41 g/mol
InChI Key: PRGIEYMFWYMHHB-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further linked to an ethylethane-1,2-diamine moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Ethylethane-1,2-diamine Moiety: This step involves the reaction of the benzylpiperidine intermediate with ethylethane-1,2-diamine under suitable conditions, such as in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of ®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
  • ®-(1-Benzylpiperidin-3-yl)methanamine

Uniqueness

®-N1-(1-Benzylpiperidin-3-yl)-N1-ethylethane-1,2-diamine is unique due to its specific combination of a benzylpiperidine core with an ethylethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N'-[(3R)-1-benzylpiperidin-3-yl]-N'-ethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3/c1-2-19(12-10-17)16-9-6-11-18(14-16)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,17H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGIEYMFWYMHHB-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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